(R)-Pyrrolidine-3-carboxamide

Melanocortin Receptor Obesity GPCR

Stereochemistry at the pyrrolidine 3-position is the decisive factor in biological outcome. Substituting the (S)-enantiomer (CAS 573704-64-0) or racemate (CAS 471254-10-1) is not feasible for stereospecific applications—class-level evidence demonstrates up to 15-fold potency differences. This chiral building block enables precise 3D control for synthesizing MC4R agonists, renin inhibitors, HBV replication modulators, and TRPV1 antagonists. Procure the correct (R)-enantiomer from the outset to ensure assay reproducibility and avoid costly downstream chiral resolution.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 848488-76-6
Cat. No. B1384867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidine-3-carboxamide
CAS848488-76-6
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
InChIKeyIQHXABCGSFAKPN-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pyrrolidine-3-carboxamide (CAS 848488-76-6): Chiral Building Block for Asymmetric Synthesis and Pharmaceutical R&D


(R)-Pyrrolidine-3-carboxamide is a chiral, non-aromatic heterocyclic compound consisting of a pyrrolidine ring with a carboxamide substituent at the 3-position in the (R)-configuration . This specific stereochemistry defines its utility as a key building block in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, enabling precise control over the 3D structure of target molecules . The compound serves as a versatile intermediate for constructing more complex pyrrolidine-based scaffolds found in various drug candidates and research compounds [1].

Why Generic Substitution Fails for (R)-Pyrrolidine-3-carboxamide in Chiral Synthesis and Drug Discovery


Substituting (R)-Pyrrolidine-3-carboxamide with its (S)-enantiomer (CAS 573704-64-0), racemic mixture (CAS 471254-10-1), or structural isomers like pyrrolidine-2-carboxamide is not feasible in stereospecific applications. The biological activity, binding affinity, and even the physicochemical properties of chiral molecules are intrinsically tied to their three-dimensional orientation. As demonstrated in studies on pyrrolidine carboxamide derivatives, individual enantiomers can exhibit vastly different functional activities—ranging from potent agonism to antagonism at the same receptor—or differ in potency by orders of magnitude [1]. For instance, in a study of InhA inhibitors, only one enantiomer from a racemic mixture was active [2]. Therefore, using a generic or incorrect stereoisomer would fundamentally alter the outcome of a synthesis or biological assay, making the procurement of the specific (R)-enantiomer critical for reproducibility and success.

(R)-Pyrrolidine-3-carboxamide: Quantitative Evidence of Stereospecific Differentiation


Stereochemical Influence on MC4R Functional Activity: From Agonist to Antagonist

In a study of trans-4-phenylpyrrolidine-3-carboxamides, the (3S,4R)-diastereomer (13b-1) acted as a potent functional agonist at the human melanocortin-4 receptor (MC4R), while its (3R,4S)-diastereomer (13b-2) was a functional antagonist [1]. This stark functional switch is directly governed by the stereochemistry at the 3- and 4- positions of the pyrrolidine ring, highlighting the critical role of the 3-position configuration.

Melanocortin Receptor Obesity GPCR Agonist/Antagonist

Quantified Potency Difference in Renin Inhibition Between (3S,4S) and (3R,4R) Enantiomers

Research into renin inhibitors has shown a significant potency difference between enantiomeric pairs of pyrrolidine derivatives. In a study of novel trans-3,4-disubstituted pyrrolidines, the pure enantiomer (3S,4S)-12a exhibited an IC50 of 170 nM against renin, while its corresponding distomer (3R,4R)-12b was found to be 15 times less active [1]. This class-level evidence strongly supports the necessity of a defined chiral center at the pyrrolidine 3-position for achieving high inhibitory potency.

Renin Inhibition Hypertension Cardiovascular Enantiomer Potency

Enantiomeric Excess Requirement for Optimal Biological Activity

For researchers using (R)-Pyrrolidine-3-carboxamide as a starting material, the enantiomeric purity of the building block is a critical procurement specification. A review of pyrrolidine carboxamide chemistry indicates that for optimal biological activity in downstream products, enantiomeric excess (ee) values often need to exceed 96% . This level of purity ensures that the resulting chiral drug candidates or research tools are not contaminated with the opposite enantiomer, which could confound biological results or reduce therapeutic efficacy.

Enantioselectivity Drug Synthesis Chiral Resolution Procurement Criteria

Commercial Availability and Purity of (R)-Pyrrolidine-3-carboxamide

The (R)-Pyrrolidine-3-carboxamide (CAS 848488-76-6) is readily available from multiple chemical suppliers in high purity, typically ranging from 97% to 98% [1]. In contrast, the (S)-enantiomer (CAS 573704-64-0) and its hydrochloride salt (CAS 1279048-81-5) are also available but may be offered at different purity grades and from a more limited set of vendors, potentially impacting lead times and cost for specific projects [2]. The racemic mixture (CAS 471254-10-1) is also commercially available, but as established in other evidence items, its use is not interchangeable with the single enantiomer in stereospecific applications [3].

Procurement Vendor Comparison Purity Supply Chain

High-Impact Application Scenarios for (R)-Pyrrolidine-3-carboxamide (CAS 848488-76-6)


Asymmetric Synthesis of MC4R Modulators for Obesity Research

As demonstrated by the direct comparison of diastereomers at the MC4 receptor [1], the stereochemistry at the pyrrolidine 3-position dictates functional outcome. Researchers developing next-generation MC4R agonists for obesity can utilize (R)-Pyrrolidine-3-carboxamide as a chiral building block to construct the specific (3R,4S) or (3S,4R) scaffolds necessary to achieve desired agonist activity and avoid antagonist profiles.

Development of Stereospecific Renin Inhibitors for Hypertension

Based on class-level evidence showing a 15-fold potency difference between enantiomers of pyrrolidine-based renin inhibitors [2], the use of enantiomerically pure (R)-Pyrrolidine-3-carboxamide is essential for synthesizing lead compounds. This ensures the resulting molecules possess the correct 3D orientation for optimal binding to the renin active site, maximizing potency and minimizing the need for costly chiral resolution later in the development process.

Synthesis of Enantiopure Antiviral Agents (e.g., HBV)

Recent patents have disclosed pyrrolidine-3-carboxamide derivatives as modulators of the Hepatitis B virus (HBV) replication cycle [3]. In this therapeutic area, where a defined stereochemistry is often critical for activity and safety, (R)-Pyrrolidine-3-carboxamide serves as a vital chiral intermediate. Its use allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) around the pyrrolidine ring and access novel, patentable chemical space.

Construction of Chiral Building Blocks for TRPV1 Antagonist Pain Therapies

The TRPV1 antagonist literature highlights the use of pyrrolidine-3-carboxamide linkers in potent analgesic candidates, with a lead compound showing an IC50 of 10.2 nM [4]. While the specific stereochemistry of the linker in that study was not the main focus, the general importance of stereochemistry in pyrrolidine-based pharmacophores is well-established. Researchers in this field would therefore require a stereodefined (R)-enantiomer like (R)-Pyrrolidine-3-carboxamide to systematically control molecular conformation and ensure the reproducibility of their synthetic routes and biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.